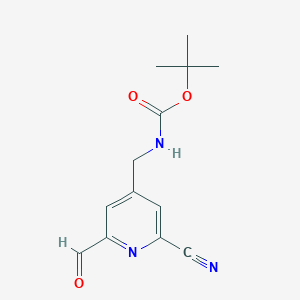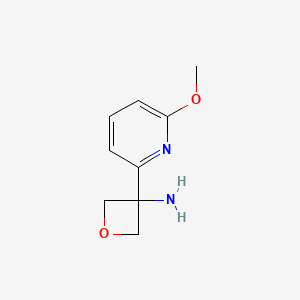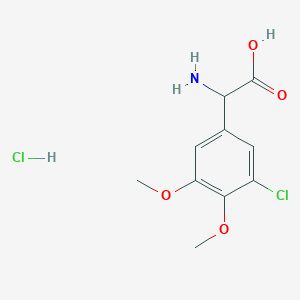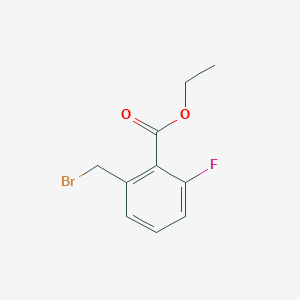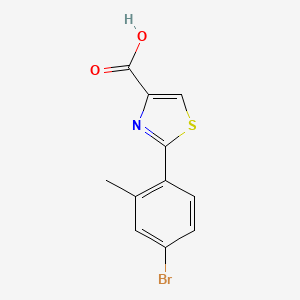
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiazole ring attached to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with thiazole-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiazolidines
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines
科学的研究の応用
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- Ethyl 2-(4-bromophenyl)acetate
- 4-Bromo-2-methylphenylthiourea
Uniqueness
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions compared to similar compounds that may lack one of these functional groups .
特性
CAS番号 |
886368-77-0 |
|---|---|
分子式 |
C11H8BrNO2S |
分子量 |
298.16 g/mol |
IUPAC名 |
2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-4-7(12)2-3-8(6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
RRTRXJWQRUKQKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


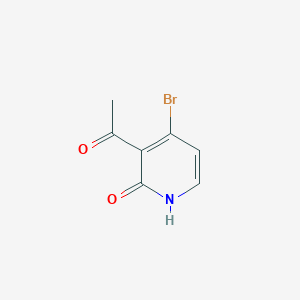
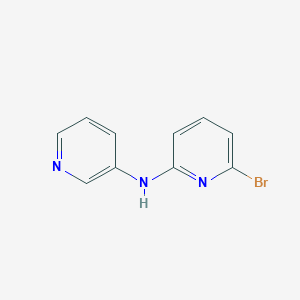

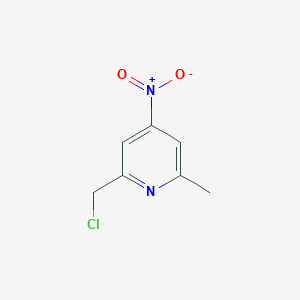
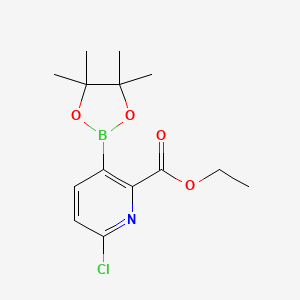

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
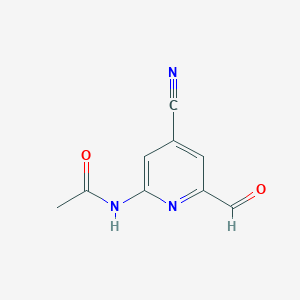
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
